2-(4-Hydroxy-1-phenylpiperidin-4-yl)acetonitrile
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Overview
Description
2-(4-Hydroxy-1-phenylpiperidin-4-yl)acetonitrile is a chemical compound with the molecular formula C₁₃H₁₆N₂O and a molecular weight of 216.28 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a phenyl group and a hydroxy group, along with an acetonitrile group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-1-phenylpiperidin-4-yl)acetonitrile typically involves the reaction of 4-hydroxy-1-phenylpiperidine with acetonitrile under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-1-phenylpiperidin-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 2-(4-oxo-1-phenylpiperidin-4-yl)acetonitrile.
Reduction: Formation of 2-(4-hydroxy-1-phenylpiperidin-4-yl)ethylamine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Hydroxy-1-phenylpiperidin-4-yl)acetonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-1-phenylpiperidin-4-yl)acetonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxy group and the phenyl group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may also influence various signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxy-1-benzylpiperidin-4-yl)acetonitrile
- 2-(4-Hydroxy-1-phenylpiperidin-4-yl)propionitrile
- 2-(4-Hydroxy-1-phenylpiperidin-4-yl)butyronitrile
Uniqueness
2-(4-Hydroxy-1-phenylpiperidin-4-yl)acetonitrile is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of both a hydroxy group and a nitrile group allows for diverse chemical reactivity and potential for various applications in research and industry .
Properties
IUPAC Name |
2-(4-hydroxy-1-phenylpiperidin-4-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-9-6-13(16)7-10-15(11-8-13)12-4-2-1-3-5-12/h1-5,16H,6-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRKKVUGURUBHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC#N)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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